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Compound of Interest

Compound Name: Pyrisoxazole

Cat. No.: B1245146

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the transcriptomic effects of Pyrisoxazole on fungi, contextualized
with data from other demethylation inhibitor (DMI) fungicides. By examining available
experimental data, this document aims to shed light on the molecular mechanisms underlying
the antifungal activity of Pyrisoxazole and its place among other widely used control agents.

Pyrisoxazole is a novel DMI fungicide that has been registered for controlling gray mold
caused by Botrytis cinerea in China.[1] Like other DMIs, it targets the sterol 14a-demethylase
enzyme, encoded by the CYP51 gene, which is crucial for the biosynthesis of ergosterol, an
essential component of fungal cell membranes. While comprehensive comparative
transcriptomic studies specifically detailing the global gene expression changes induced by
Pyrisoxazole are not yet publicly available, valuable insights can be drawn from studies on
Pyrisoxazole resistance and the transcriptomic effects of other DMI fungicides in various
fungal pathogens.

Comparison of Gene Expression Changes Induced
by DMI Fungicides

The following table summarizes the known and inferred transcriptomic effects of Pyrisoxazole
in comparison to other DMI fungicides, based on available research. The data for Pyrisoxazole
is primarily derived from studies on resistant isolates, while the data for other DMIs comes from
broader transcriptomic analyses.
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Gene/Pathway
Category

Pyrisoxazole (in B.
cinerea)

Imazalil &
Prochloraz (in P.
digitatum)

Tebuconazole (in F.
pseudograminearum

)

Target Gene (CYP51)

No significant change
in expression in some
resistant isolates, but
point mutations (V24l,
G461S, R464K) are

observed.[1]

Overexpression is a
common resistance

mechanism.[2]

Expression of
ergosterol
biosynthesis pathway
genes, including
CYP51, is significantly
affected.[2][3]

Drug Efflux Pumps

Induced expression of
ABC transporter AtrD
and MFS transporter
Mfs1 in resistant

isolates.[1]

Upregulation of genes
encoding ABC and
MFS transporters is

observed.[2]

The ABC transporter
pathway was
significantly enriched
in response to

treatment.[3]

Ergosterol

Biosynthesis

Likely downregulation
of the pathway due to
target inhibition

(inferred).

About half of the
genes in the
ergosterol
biosynthesis pathway

were affected.[2]

Steroid biosynthesis
pathway was
significantly impacted.

[3]

Stress Response

Likely induction of
oxidative stress
response genes
(inferred from other
DMIs).

Not explicitly detailed
in the provided search

results.

Glutathione
metabolism, a key
stress response
pathway, was

significantly enriched.

[3]

Metabolism

Not explicitly detailed
in the provided search

results.

Not explicitly detailed
in the provided search

results.

Pyruvate metabolism
was a significantly

enriched pathway.[3]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide,

providing a framework for researchers looking to conduct similar studies.
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Fungicide Sensitivity Assays

A common method to determine the sensitivity of fungal isolates to fungicides is the mycelial
growth inhibition assay.

Media Preparation: Potato dextrose agar (PDA) is amended with varying concentrations of
the test fungicide (e.g., Pyrisoxazole).

 Inoculation: Mycelial plugs from the edge of an actively growing fungal colony are placed in
the center of the fungicide-amended and control PDA plates.

 Incubation: Plates are incubated at a controlled temperature (e.g., 20°C) in the dark.

e Measurement: The colony diameter is measured at specific time points until the colony on
the control plate reaches a certain size.

» EC50 Calculation: The effective concentration required to inhibit mycelial growth by 50%
(EC50) is calculated using statistical software.[1]

RNA Sequencing (RNA-Seq) for Transcriptomic Analysis

The following is a generalized workflow for performing RNA-Seq to analyze the transcriptomic
response of fungi to fungicide treatment.

=
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Experimental workflow for RNA-Seq analysis.

e Fungal Culture and Treatment: Fungal isolates are grown in a suitable liquid medium. A
specific concentration of the fungicide (e.g., the EC50 value) is added to the treatment
group, while the control group receives a solvent control.[3]
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o RNA Extraction: Mycelia are harvested after a specific incubation period, and total RNA is
extracted using a commercial Kit.

 Library Preparation and Sequencing: RNA quality is assessed, and cDNA libraries are
prepared. Sequencing is then performed on a high-throughput sequencing platform.[3]

» Data Analysis: Raw sequencing reads are filtered for quality. The clean reads are then
mapped to the fungal reference genome. Differentially expressed genes (DEGSs) between the
treated and control groups are identified. Finally, functional annotation and pathway
enrichment analysis (e.g., GO and KEGG) are performed to understand the biological
significance of the DEGs.[3]

Signaling Pathways and Mechanisms of Action

The primary mode of action of Pyrisoxazole and other DMI fungicides is the inhibition of
ergosterol biosynthesis. Resistance to these fungicides often involves alterations in this
pathway or mechanisms that reduce the intracellular concentration of the fungicide.
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DMI fungicide mode of action and resistance.
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As depicted in the diagram, Pyrisoxazole inhibits the CYP51 enzyme, disrupting ergosterol
production and compromising cell membrane integrity. Fungal resistance can arise from
mutations in the CYP51 gene that reduce the binding affinity of the fungicide.[1] Additionally,
the overexpression of drug efflux pumps, such as ABC and MFS transporters, can actively
remove the fungicide from the cell, thereby reducing its effective concentration at the target
site.[1]

In conclusion, while direct comparative transcriptomic data for Pyrisoxazole is limited, analysis
of resistance mechanisms and transcriptomic data from other DMI fungicides provides a strong
foundation for understanding its molecular effects. Future RNA-Seq studies directly comparing
the global gene expression changes induced by Pyrisoxazole with other fungicides will be
invaluable for a more complete understanding and for the development of effective and
sustainable disease management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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